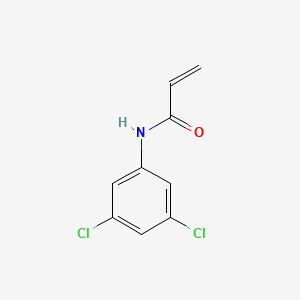

N-(3,5-二氯苯基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,5-dichlorophenyl)prop-2-enamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It is a pre-emergent herbicide that is used to control weeds in various crops, including corn, soybeans, and wheat. DCPA has been used for over 50 years and is considered to be a safe and effective herbicide.

科学研究应用

抗菌和抗微生物特性

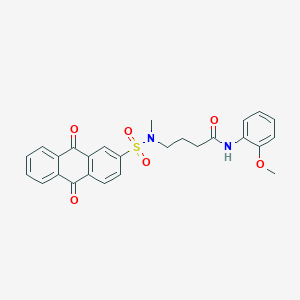

N-(3,5-二氯苯基)丙-2-烯酰胺及其衍生物因其抗菌和抗微生物特性而被广泛研究。研究表明,这些化合物表现出显着的抗菌功效,通常与临床使用的药物相当或超过临床使用的药物。Strharsky 等人 (2022) 的一项研究发现,N-(3,5-二氯苯基)丙-2-烯酰胺的某些衍生物对金黄色葡萄球菌(包括耐甲氧西林菌株 (MRSA))表现出亚微摩尔活性,并对各种粪肠球菌分离株(包括耐万古霉菌株)表现出高活性 (Strharsky 等人,2022)。同样,Pospíšilová 等人 (2018) 指出,包括 3,5-二氯苯基变体在内的 N-芳基肉桂酰胺表现出抗葡萄球菌、抗结核和抗真菌活性,其中一些超过了氨苄青霉素和异烟肼等标准药物的功效 (Pospíšilová 等人,2018)。

治疗病毒感染的潜力

研究还探讨了在治疗病毒感染中使用 N-(3,5-二氯苯基)丙-2-烯酰胺衍生物。Riva 等人 (2021) 发现一种与 N-(3,5-二氯苯基)丙-2-烯酰胺在结构上相关的化合物是寨卡病毒复制的有效抑制剂。该化合物阻断了病毒在细胞中复制隔室的形成,表明了一种抗病毒治疗的新机制 (Riva 等人,2021)。

作用机制

Target of Action

N-(3,5-dichlorophenyl)prop-2-enamide is designed as a potential bioactive agent It has been found to have significant anti-inflammatory potential .

Mode of Action

The mode of action of N-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with the transcription factor NF-κB . It has been demonstrated that N-(3,5-dichlorophenyl)prop-2-enamide inhibits the activation of NF-κB .

Pharmacokinetics

The pharmacokinetics of N-(3,5-dichlorophenyl)prop-2-enamide, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, have been studied . The hydro-lipophilic characteristics of this compound, which influence its biological activities, have been experimentally studied . It has been found to comply with Lipinski’s rule of five, meeting the “druglikeness” requirement .

Result of Action

The result of the action of N-(3,5-dichlorophenyl)prop-2-enamide is the significant attenuation of lipopolysaccharide-induced NF-κB activation . It has been found to be more potent than the parental cinnamic acid . Some compounds also decreased the level of TNF-α .

Action Environment

The action of N-(3,5-dichlorophenyl)prop-2-enamide is influenced by environmental factors. For instance, the lipophilicity of the compound, which is influenced by the chemical composition, affects its ADMET properties and bioactivity . The modification of the C (2,5) ʹ or C (2,6) ʹ positions of the anilide core by rather lipophilic and bulky moieties seems to be preferable for the anti-inflammatory potential of these compounds .

属性

IUPAC Name |

N-(3,5-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKYRJGVQPGZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2680745.png)

![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680746.png)

![3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride](/img/structure/B2680750.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2680753.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2680757.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2680764.png)